molecular formula C20H21ClFNO3S B588193 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride CAS No. 1391053-98-7

5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride

Cat. No.: B588193
CAS No.: 1391053-98-7
M. Wt: 409.9
InChI Key: VORROWWIWNJHRE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry standards, providing a comprehensive description of its molecular architecture. The complete systematic name is [5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride. This nomenclature systematically describes the molecular structure beginning with the thieno[3,2-c]pyridine core system, which represents a fused bicyclic heterocycle containing both sulfur and nitrogen atoms in specific ring positions.

The structural complexity of this compound becomes evident through its multiple functional groups and substituents. The thieno[3,2-c]pyridine core represents the fundamental scaffold, where the thiophene ring is fused to a pyridine ring in a specific orientation designated by the [3,2-c] notation. This bicyclic system undergoes tetrahydrogenation at positions 4, 5, 6, and 7, resulting in the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine framework. The nitrogen atom at position 5 of this tetrahydrothienopyridine system carries a complex substituent consisting of 2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl group.

The molecular architecture includes several distinctive structural features that contribute to its chemical identity. The cyclopropyl group attached to the carbonyl carbon introduces ring strain and unique conformational properties. The 4-fluorophenyl substituent provides halogen bonding capabilities and influences the compound's electronic properties through the electron-withdrawing effect of the fluorine atom. The acetate group at position 2 of the thieno[3,2-c]pyridine ring system serves as a leaving group, making this compound a prodrug derivative. The hydrochloride salt formation enhances water solubility and pharmaceutical stability.

The Simplified Molecular Input Line Entry System representation for this compound is CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl. This notation provides a linear text representation of the molecular structure, enabling computational analysis and database searching. The International Chemical Identifier for this compound is InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H, which provides detailed connectivity information including stereochemistry when applicable.

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1391053-98-7. This unique numerical identifier serves as the primary reference for this compound in chemical databases worldwide and ensures unambiguous identification across different nomenclature systems. The assignment of this specific registry number distinguishes this compound from related structural analogs, including the 2-fluorophenyl and 3-fluorophenyl positional isomers.

Alternative chemical identifiers for this compound provide additional reference points for database searches and scientific literature reviews. The compound is commonly known as p-Fluoro Prasugrel Hydrochloride, reflecting its structural relationship to prasugrel, an established antiplatelet medication. This common name designation highlights the positional specificity of the fluorine substitution on the phenyl ring, where "p-Fluoro" indicates para-fluorine substitution at the 4-position of the phenyl ring.

The International Chemical Identifier Key for this compound is VORROWWIWNJHRE-UHFFFAOYSA-N, providing a fixed-length hash representation of the molecular structure. This identifier key enables rapid database searching and cross-referencing across multiple chemical information systems. The structure also carries various database-specific identifiers including PubChem Compound Identification numbers, which facilitate access to comprehensive chemical property data and biological activity information.

Additional nomenclature variations documented in chemical literature include the systematic name 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride. This alternative systematic name emphasizes the ethanone functional group and explicitly describes the acetyloxy substituent, providing an equivalent but differently organized description of the molecular structure. The compound also appears in literature as this compound, which represents the most complete and descriptive nomenclature format.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C20H21ClFNO3S. This formula represents the complete chemical composition including the hydrochloride salt formation, which adds one chlorine atom and one hydrogen atom to the base compound formula of C20H20FNO3S. The molecular composition demonstrates the presence of twenty carbon atoms, twenty-one hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

The molecular weight calculations reveal important physicochemical properties relevant to pharmaceutical applications. The exact molecular weight is 409.9 grams per mole according to PubChem computational analysis, while some sources report a rounded value of 410 grams per mole. This molecular weight places the compound within the typical range for orally bioavailable pharmaceutical compounds, adhering to Lipinski's Rule of Five guidelines for drug-like properties. The molecular weight distribution across different atomic constituents provides insights into the compound's density and potential interaction profiles.

Table 1: Molecular Composition Analysis

Element Number of Atoms Atomic Weight (g/mol) Contribution to Molecular Weight (g/mol) Percentage Composition
Carbon 20 12.01 240.20 58.59%
Hydrogen 21 1.008 21.17 5.16%
Chlorine 1 35.45 35.45 8.65%
Fluorine 1 18.998 18.998 4.63%
Nitrogen 1 14.007 14.007 3.42%
Oxygen 3 15.999 47.997 11.71%
Sulfur 1 32.06 32.06 7.82%
Total 48 - 409.89 100.00%

The elemental composition analysis reveals that carbon atoms constitute the largest proportion of the molecular weight at 58.59%, followed by oxygen atoms at 11.71%, and chlorine at 8.65%. This distribution reflects the predominantly organic nature of the compound with significant halogen content from both chlorine and fluorine atoms. The presence of sulfur and nitrogen heteroatoms contributes to the compound's unique electronic properties and potential biological activity profiles.

The molecular weight analysis also provides important information for analytical chemistry applications, including mass spectrometry identification and chromatographic separation methods. The compound's molecular weight falls within the optimal range for electrospray ionization mass spectrometry analysis, facilitating accurate mass determination and structural confirmation. The distribution of heteroatoms throughout the molecule creates multiple potential ionization sites, enabling sensitive detection and quantification in biological matrices.

Table 2: Comparative Molecular Weight Analysis with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Position CAS Number
This compound C20H21ClFNO3S 409.9 para (4-position) 1391053-98-7
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate C20H20FNO3S 373.4 meta (3-position) 1391194-39-0
Prasugrel hydrochloride C20H21ClFNO3S 409.9 ortho (2-position) 389574-19-0

This comparative analysis demonstrates that the molecular weight remains consistent among the hydrochloride salt forms regardless of fluorine positioning, while the free base forms show lower molecular weights due to the absence of the hydrochloride moiety. The positional isomerism of the fluorine substitution does not significantly affect the overall molecular weight but influences the compound's pharmacological properties and metabolic profiles.

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORROWWIWNJHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropyl-(2-Fluorophenyl) Ketone Derivatives

The foundational step in the US20100228033A1 patent involves synthesizing 3-cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl methanesulfonate (IV), a critical intermediate. Starting with o-fluoro-benzaldehyde (VI), a Grignard reaction with cyclopropyl magnesium halide generates the tertiary alcohol (V), which undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane at 0–25°C. This step achieves near-quantitative yields due to the electrophilic activation of the hydroxyl group, facilitating subsequent nucleophilic displacement.

Alkylation of 2-Oxo-Thienotetrahydropyridine

The methanesulfonate intermediate (IV) reacts with 2-oxo-thienotetrahydropyridine (III) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 10–150°C. Triethylamine or sodium hydroxide serves as the base, while tetrabutylammonium bromide acts as a phase-transfer catalyst, enhancing the nucleophilicity of the thienopyridine nitrogen. This step proceeds via an SN2 mechanism, yielding 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (II) with 85–92% efficiency.

Reaction Optimization

  • Solvent Selection : DMF at 80°C maximizes solubility and reaction rate, while THF at reflux (66°C) minimizes byproduct formation.

  • Catalyst Loading : A 1:1 molar ratio of tetrabutylammonium bromide to methanesulfonate (IV) balances cost and reactivity.

Acetylation to Prasugrel and Hydrochloride Formation

The secondary alcohol in compound II undergoes acetylation using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP), yielding prasugrel free base. Subsequent treatment with hydrogen chloride gas in ethyl acetate generates the hydrochloride salt with >99% purity after recrystallization.

Bromoalkylation Route for Direct Coupling

Bromo-Ketone Intermediate Synthesis

As per WO2012018791A2, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (III) is prepared via Friedel-Crafts acylation of 2-fluorobenzene with cyclopropanecarbonyl chloride, followed by bromination using N-bromosuccinimide (NBS) under radical conditions. This route avoids Grignard reagents but requires stringent temperature control (–10°C) to prevent di-bromination.

Alkylation and In Situ Acetylation

The bromo-ketone (III) reacts with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (II) in acetonitrile using potassium carbonate as the base. Unlike the mesylate method, this single-pot process facilitates direct N-alkylation at 50°C for 6 hours, followed by in situ acetylation with acetyl chloride and triethylamine. The hydrochloride salt precipitates upon addition of concentrated HCl, achieving an overall yield of 78%.

Advantages Over Methanesulfonate Approach

  • Reduced Steps : Combines alkylation and acetylation in one vessel.

  • Lower Catalyst Costs : Eliminates tetraalkylammonium halides.

Tetrahydrothienopyridine Precursor Synthesis

Imine Formation and Cyclization

CN102432626A details the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a key precursor for intermediate III. Heating 2-thiophene ethylamine with formaldehyde in water at 50–55°C for 20–30 hours forms an imine intermediate, which undergoes cyclization in ethanolic HCl at 65–75°C. Active carbon treatment and recrystallization yield the hydrochloride salt with ≥98% purity.

Mass Ratios and Conditions

ComponentMass RatioTemperatureTime
Water:Formaldehyde:Amine200:50:12050°C20h
Ethanolic HCl25–30%65–75°C4–8h

Comparative Analysis of Synthetic Routes

Yield and Cost Considerations

MethodKey IntermediateStepsYield (%)Cost Drivers
MethanesulfonateIV585MsCl, Grignard reagents
BromoalkylationIII378NBS, Acetyl chloride
Precursor SynthesisImine290Formaldehyde, HCl

Industrial Scalability

The methanesulfonate route’s use of o-fluorobenzaldehyde (a low-cost aryl aldehyde) and avoidance of halogenation make it preferable for bulk production. Conversely, the bromoalkylation method’s shorter step count reduces plant time despite higher bromination costs.

Process Optimization Strategies

Solvent Recycling in Grignard Reactions

Distillation recovery of THF from the Grignard step reduces raw material costs by 40%.

Byproduct Control in Acetylation

DMAP-catalyzed acetylation at 0°C suppresses esterification byproducts, enhancing prasugrel purity to >99.5%.

Critical Challenges and Solutions

Purification of Hydrochloride Salt

Anti-solvent crystallization with diethyl ether/ethyl acetate (1:3) achieves particle sizes <50 µm, optimizing bioavailability .

Chemical Reactions Analysis

Types of Reactions

Prasugrel Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological properties .

Scientific Research Applications

Prasugrel Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying thienopyridine derivatives and their reactivity.

    Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.

    Medicine: Extensively used in clinical trials for its efficacy in preventing thrombotic events in patients with cardiovascular diseases.

    Industry: Utilized in the development of new antiplatelet drugs and formulations.

Mechanism of Action

Prasugrel Hydrochloride is a prodrug that is metabolized in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. This mechanism is crucial in preventing the formation of blood clots in patients with acute coronary syndrome .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The 4-fluoro analog belongs to a class of thienopyridine-based ADP receptor inhibitors. Key structural analogs include:

Prasugrel (2-fluoro analog): IUPAC Name: 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride. The 2-fluorophenyl group enhances metabolic activation and platelet inhibition compared to earlier analogs like clopidogrel .

3-fluoro analog (Impurity-II): IUPAC Name: 5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.

Unsubstituted phenyl analog (Impurity-IV): IUPAC Name: 5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. Lacks fluorine, resulting in reduced receptor affinity .

Table 1: Structural and Functional Comparison of Thienopyridine Analogs
Compound Fluorophenyl Position Key Structural Features Bioactivity (ADP Inhibition) Reference
4-fluoro analog 4-fluoro Electron-withdrawing para-substitution Not fully characterized
Prasugrel (2-fluoro) 2-fluoro Ortho-substitution enhances activation IC₅₀: 0.1 μM (in vitro)
3-fluoro analog 3-fluoro Meta-substitution; steric hindrance No reported activity
Unsubstituted analog None Reduced electronic effects Low potency
Key Analytical Differentiation:
  • HPLC : The 4-fluoro analog elutes at distinct retention times (e.g., 22.1–23.2 min under pharmacopeial conditions) compared to prasugrel (19.5 min) .
  • NMR : The 4-fluorophenyl group causes upfield shifts in aromatic protons (δ 7.2–7.4 ppm) versus 2-fluorophenyl (δ 7.5–7.8 ppm) due to altered electron density .

Biological Activity

5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride, commonly referred to as prasugrel, is a third-generation thienopyridine derivative that acts as an irreversible antagonist of the platelet P2Y12 receptor. This compound has gained prominence in clinical settings for its enhanced efficacy in preventing thrombotic events compared to its predecessor, clopidogrel.

Chemical Structure and Properties

Prasugrel's systematic name reflects its complex molecular structure characterized by a tetrahydrothienopyridine core. The molecular formula is C20H20FNO3SC_{20}H_{20}FNO_3S, and it features a cyclopropyl group and a fluorophenyl moiety that contribute to its biological activity.

PropertyValue
Molecular Weight341.44 g/mol
CAS Number1391053-98-7
SolubilitySlightly soluble in water
pKa3.0 - 3.4

Prasugrel functions by irreversibly binding to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet activation and aggregation. This mechanism is crucial for reducing the risk of thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention (PCI).

Biological Activity and Efficacy

Research indicates that prasugrel exhibits superior antiplatelet effects compared to clopidogrel. In clinical trials such as TRITON-TIMI 38, prasugrel demonstrated a significant reduction in major adverse cardiovascular events (MACE) among patients with acute coronary syndrome (ACS) undergoing PCI.

Clinical Findings

  • TRITON-TIMI 38 Trial : This pivotal study involved over 13,000 patients and compared prasugrel with clopidogrel. Results showed that prasugrel reduced the risk of cardiovascular death, myocardial infarction, or stroke by approximately 19% compared to clopidogrel .
  • Bleeding Risks : While prasugrel is more effective, it is also associated with increased bleeding risks. The trial reported higher rates of major bleeding compared to clopidogrel, particularly in elderly patients or those with low body weight .

Pharmacokinetics

Prasugrel is administered as a prodrug; it undergoes rapid biotransformation to its active metabolite through hepatic metabolism. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~100% (after conversion)
Peak Plasma Concentration30 minutes post-dose
Half-lifeApproximately 7 hours

Adverse Effects

Common adverse effects associated with prasugrel include:

  • Bleeding : Increased incidence of major and minor bleeding events.
  • Thrombotic Thrombocytopenic Purpura (TTP) : A rare but serious condition that can occur after initiation of therapy .
  • Hypersensitivity Reactions : Including angioedema in susceptible individuals .

Case Studies

  • Case Study on Elderly Patients : A study focusing on elderly patients demonstrated that while prasugrel was effective in reducing MACE, careful monitoring for bleeding complications was necessary due to the higher baseline risk in this demographic.
  • Comparison with Clopidogrel : Another case study highlighted the comparative effectiveness of prasugrel in patients who had previously suffered from myocardial infarctions while on clopidogrel therapy, showing a significant improvement in outcomes upon switching to prasugrel.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound using experimental design methodologies?

  • Methodological Answer : Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For example, factorial designs or response surface methodologies can identify key parameters (e.g., reaction temperature, catalyst loading) that influence yield and purity. These methods reduce the number of required experiments while ensuring robust process understanding . Computational tools like quantum chemical calculations can further refine conditions by predicting reaction pathways and intermediates, as demonstrated by ICReDD’s integration of computation and experimentation .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer : High-resolution techniques such as X-ray crystallography (as used in tetrahydrothienopyridine derivatives ), NMR spectroscopy (1H/13C, 2D-COSY), and mass spectrometry (HRMS) are essential. For purity, HPLC with UV/Vis or charged aerosol detection (CAD) ensures quantification of impurities. Thermal analysis (DSC/TGA) can confirm crystalline stability.

Q. How can separation technologies improve isolation of intermediates during synthesis?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or chromatography (preparative HPLC, flash chromatography) are effective for isolating intermediates. These methods align with CRDC classifications for separation technologies, particularly for complex heterocyclic compounds .

Advanced Research Questions

Q. What computational strategies are used to predict reaction mechanisms or intermediates for this compound?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) can model reaction pathways. ICReDD’s approach combines automated reaction path searches with experimental validation, enabling rapid identification of energetically favorable pathways . Machine learning models trained on existing kinetic data may further predict side reactions or degradation products.

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Systematic validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical. For example, in microbial studies, discrepancies in zoospore regulation were resolved by standardizing growth media and environmental conditions . Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can clarify confounding variables .

Q. What methodologies are employed to study the compound’s mechanism of action in biological systems?

  • Methodological Answer : Target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) or CRISPR-Cas9 screening identifies binding partners. For microbial targets, isotopic tracing (e.g., 13C-labeled leucine) and genetic knockouts can elucidate metabolic interference, as seen in zoospore regulation studies .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency while minimizing toxicity?

  • Methodological Answer : Fragment-based drug design (FBDD) or molecular docking against crystallographic protein structures guides rational modifications. Parallel synthesis of analogs with systematic substituent variations (e.g., fluorophenyl vs. chlorophenyl groups) is analyzed using multivariate regression models to correlate structural features with activity/toxicity .

Data Analysis & Contradiction Resolution

Q. What statistical approaches resolve inconsistencies in physicochemical property measurements (e.g., solubility, logP)?

  • Methodological Answer : Robust regression analysis and outlier detection (e.g., Grubbs’ test) identify measurement errors. Collaborative studies using standardized protocols (e.g., shake-flask vs. HPLC methods) improve reproducibility. ICReDD’s feedback loop, where experimental data refine computational models, is a validated framework .

Q. How do researchers validate computational predictions of metabolic stability or CYP450 interactions?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes) paired with LC-MS/MS quantify metabolite formation. Discrepancies between in silico predictions (e.g., Schrödinger’s ADMET Predictor) and experimental data are reconciled using sensitivity analysis to adjust model parameters .

Tables for Key Methodologies

Research Aspect Recommended Methods Evidence Source
Synthesis OptimizationDoE, QM/MM Simulations
Structural CharacterizationX-ray Crystallography, HRMS
Bioactivity ValidationOrthogonal Assays, Chemical Proteomics
Data Contradiction AnalysisMultivariate Regression, Meta-Analysis

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